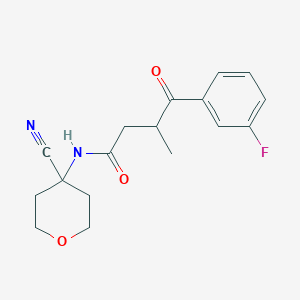

![molecular formula C11H14N2O B2900161 N-ethyl-N-[(pyridin-2-yl)methyl]prop-2-enamide CAS No. 1523811-46-2](/img/structure/B2900161.png)

N-ethyl-N-[(pyridin-2-yl)methyl]prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-ethyl-N-[(pyridin-2-yl)methyl]prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the class of compounds called enamides, which are widely used in organic synthesis due to their unique reactivity and versatility.

Scientific Research Applications

Anti-Fibrosis Activity

“N-ethyl-N-[(pyridin-2-yl)methyl]prop-2-enamide” derivatives have been studied for their potential anti-fibrotic activities. These compounds have shown promising results in inhibiting the expression of collagen and the content of hydroxyproline in cell culture mediums, indicating their potential as novel anti-fibrotic drugs .

Synthesis of Pyrimidine Derivatives

The compound serves as a precursor in the synthesis of novel 2-(pyridin-2-yl)pyrimidine derivatives. These derivatives are designed to exhibit a wide range of pharmacological activities and are considered privileged structures in medicinal chemistry .

Development of Heterocyclic Compounds

Researchers have employed “N-ethyl-N-[(pyridin-2-yl)methyl]prop-2-enamide” in the construction of novel heterocyclic compound libraries. These libraries aim to explore compounds with potential biological activities, contributing significantly to chemical biology and medicinal chemistry .

Antimicrobial and Antiviral Applications

Pyrimidine derivatives, which can be synthesized from “N-ethyl-N-[(pyridin-2-yl)methyl]prop-2-enamide”, are known to possess antimicrobial and antiviral properties. This makes them valuable in the development of new treatments for infectious diseases .

Synthesis of N-(Pyridin-2-yl)amides

The compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides. These amides have significant biological and therapeutic value, and the development of convenient synthetic methods for these structures is of great interest in pharmaceutical research .

Creation of Imidazo[1,2-a]pyridines

“N-ethyl-N-[(pyridin-2-yl)methyl]prop-2-enamide” is also involved in the synthesis of imidazo[1,2-a]pyridines. These compounds have varied medicinal applications and are synthesized from α-bromoketones and 2-aminopyridine under controlled reaction conditions .

Mechanism of Action

Target of Action

Compounds with similar structures, such as n-(pyridin-2-yl)amides, have been shown to interact with various biological targets .

Mode of Action

It’s known that n-(pyridin-2-yl)amides can be formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the target’s function.

Biochemical Pathways

Related compounds have been shown to inhibit collagen prolyl-4-hydroxylase, which plays a crucial role in collagen synthesis .

Result of Action

Related compounds have been shown to significantly reduce the content of hydroxyproline, a major component of the protein collagen, at certain concentrations .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of N-ethyl-N-[(pyridin-2-yl)methyl]prop-2-enamide. For instance, the compound’s stability might be affected by storage conditions, as suggested by the storage recommendations for similar compounds .

properties

IUPAC Name |

N-ethyl-N-(pyridin-2-ylmethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-3-11(14)13(4-2)9-10-7-5-6-8-12-10/h3,5-8H,1,4,9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBOJBZKWHZPLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=N1)C(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-N-[(pyridin-2-yl)methyl]prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamate, Mixture of diastereomers](/img/structure/B2900079.png)

![Ethyl 2-{2-[2-(2-methylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2900081.png)

![N1-(2-cyanophenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2900086.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(phenylsulfonyl)acetaldehyde O-methyloxime](/img/structure/B2900090.png)

![8-methoxy-2-oxo-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-2H-chromene-3-carboxamide](/img/structure/B2900091.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2900092.png)

![(Z)-8-(2-fluorophenyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2900097.png)

![{2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/no-structure.png)